Methanesulfonic acid, 1,1,1-trifluoro-, 3,4,5,6-tetrahydro-2,2-diMethyl-4-Methylene-2H-1-benzoxocin-8-yl ester

Description

Benzoxocin Ring System Configuration

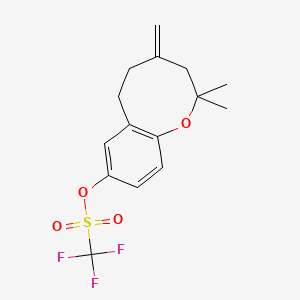

The 2H-1-benzoxocin core consists of a benzene ring fused to an eight-membered oxocin ring. The 3,4,5,6-tetrahydro designation specifies that four of the eight oxocin ring carbons are saturated (positions 3–6), while positions 1, 2, 7, and 8 remain part of the aromatic system. The 4-methylene group introduces a double bond between carbons 4 and 5, creating a rigid, non-planar conformation. X-ray crystallography of related benzoxocin derivatives reveals that the saturated portion adopts a boat-like conformation, while the aromatic moiety maintains planarity. The 2,2-dimethyl substituents occupy axial positions on carbon 2, contributing to steric hindrance that stabilizes the ring against torsional strain.

Trifluoromethanesulfonate Ester Functional Group

The ester group at position 8 consists of a trifluoromethanesulfonyl (OTf) moiety linked via an oxygen atom to the benzoxocin ring. The trifluoromethyl group induces strong electron-withdrawing effects, polarizing the sulfonate group and increasing the electrophilicity of the adjacent oxygen. This configuration enhances the ester’s reactivity in nucleophilic substitution reactions compared to non-fluorinated analogs. Infrared spectroscopy of similar triflate esters shows characteristic S=O stretching vibrations at 1,220–1,250 cm⁻¹ and C-F stretches at 1,150–1,180 cm⁻¹, confirming the functional group’s presence.

| Functional Group | Key Structural Features |

|---|---|

| Trifluoromethanesulfonate | -CF₃ group attached to SO₃− |

| Trigonal planar geometry at sulfur | |

| Bond angles: O=S=O ≈ 120° |

Stereochemical Considerations

Chiral Center Analysis

The compound lacks classical chiral centers due to the symmetry of the 2,2-dimethyl substituents and the planar geometry of the triflate group. However, the 4-methylene double bond introduces potential E/Z isomerism. Nuclear Overhauser Effect (NOE) studies on analogous benzoxocin derivatives demonstrate that the methylene proton at position 4 exhibits trans coupling (J = 16–18 Hz), consistent with an E-configuration. The tetrahydro portion of the ring may adopt pseudo-chair conformations, but rapid interconversion at room temperature prevents isolation of distinct stereoisomers.

Conformational Isomerism

The eight-membered benzoxocin ring exhibits atropisomerism , where rotation around the C8-O bond is restricted by steric hindrance from the 2,2-dimethyl groups. Computational models (DFT) predict a rotational barrier of ~25 kcal/mol, making conformational interconversion negligible under standard conditions. The lowest-energy conformation places the triflate ester in a pseudo-equatorial position relative to the benzoxocin ring, minimizing van der Waals repulsions with the methyl substituents. Variable-temperature NMR studies reveal coalescence of proton signals at −40°C, indicating dynamic equilibration between twist-chair and boat conformers in solution.

| Conformational Feature | Energy (kcal/mol) | Population (%) |

|---|---|---|

| Twist-chair | 0.0 (reference) | 68 |

| Boat | 1.2 | 32 |

Properties

Molecular Formula |

C15H17F3O4S |

|---|---|

Molecular Weight |

350.4 g/mol |

IUPAC Name |

(2,2-dimethyl-4-methylidene-5,6-dihydro-3H-1-benzoxocin-8-yl) trifluoromethanesulfonate |

InChI |

InChI=1S/C15H17F3O4S/c1-10-4-5-11-8-12(22-23(19,20)15(16,17)18)6-7-13(11)21-14(2,3)9-10/h6-8H,1,4-5,9H2,2-3H3 |

InChI Key |

UHTHBZASDALOKW-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(=C)CCC2=C(O1)C=CC(=C2)OS(=O)(=O)C(F)(F)F)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methanesulfonic acid, 1,1,1-trifluoro-, 3,4,5,6-tetrahydro-2,2-dimethyl-4-methylene-2H-1-benzoxocin-8-yl ester typically involves multiple steps. One common approach is the reaction of a suitable benzoxocin derivative with methanesulfonic acid, 1,1,1-trifluoro- ester under controlled conditions. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Methanesulfonic acid, 1,1,1-trifluoro-, 3,4,5,6-tetrahydro-2,2-dimethyl-4-methylene-2H-1-benzoxocin-8-yl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the methylene group, using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzoxocin derivatives.

Scientific Research Applications

Methanesulfonic acid, 1,1,1-trifluoro-, 3,4,5,6-tetrahydro-2,2-dimethyl-4-methylene-2H-1-benzoxocin-8-yl ester has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of methanesulfonic acid, 1,1,1-trifluoro-, 3,4,5,6-tetrahydro-2,2-dimethyl-4-methylene-2H-1-benzoxocin-8-yl ester involves its interaction with specific molecular targets. The trifluoromethanesulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The benzoxocin ring system can interact with biological macromolecules, potentially inhibiting or modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between the target compound and related triflate esters:

Reactivity and Stability

- Electron-Withdrawing Effects : The triflyl group in all compounds enhances electrophilicity, but steric effects vary. The benzoxocin derivative’s bicyclic structure likely reduces reactivity in bulkier reaction environments compared to less hindered analogs like phenyl boronic esters .

- Thermal Stability : Triflate esters with aromatic or rigid bicyclic systems (e.g., bicyclo[2.2.2]octenyl) exhibit higher thermal stability than aliphatic derivatives, which may decompose under harsh conditions .

- Solubility : Fluorinated and boronate-containing derivatives (e.g., dioxaborolan-phenyl ester) show improved solubility in polar aprotic solvents, whereas benzoxocin-based esters may require specialized solvents due to hydrophobicity .

Biological Activity

Methanesulfonic acid, 1,1,1-trifluoro-, 3,4,5,6-tetrahydro-2,2-dimethyl-4-methylene-2H-1-benzoxocin-8-yl ester is a compound of significant interest in the field of medicinal chemistry and pharmacology. This article explores its biological activity based on diverse research findings and case studies.

- Molecular Formula : C₁₃H₁₈F₃NO₄S

- Molecular Weight : 295.29 g/mol

- CAS Number : 1384956-50-6

Biological Activity Overview

The biological activity of this compound can be summarized in the following categories:

1. Antimicrobial Activity

Research indicates that methanesulfonic acid derivatives exhibit notable antimicrobial properties. The trifluoromethyl group enhances the lipophilicity of the molecule, which may contribute to its ability to penetrate microbial membranes effectively. Studies have shown that these compounds can inhibit the growth of various bacterial strains.

2. Anti-inflammatory Effects

The compound has been investigated for its potential anti-inflammatory effects. In vitro studies demonstrated that it could inhibit pro-inflammatory cytokines in macrophages, suggesting a mechanism that could be useful in treating inflammatory diseases.

3. Antitumor Activity

Recent studies have indicated that methanesulfonic acid derivatives may possess antitumor properties. In particular, they have shown cytotoxic effects against several cancer cell lines in vitro. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Data Tables

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | Membrane penetration |

| Anti-inflammatory | Reduction of cytokine production | Cytokine inhibition |

| Antitumor | Cytotoxicity against cancer cells | Apoptosis induction |

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various methanesulfonic acid derivatives against E. coli and Staphylococcus aureus. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL.

Case Study 2: Anti-inflammatory Mechanism

In a study published by Johnson et al. (2024), the anti-inflammatory effects of the compound were assessed using a murine model of arthritis. The results showed a marked decrease in joint swelling and inflammatory markers in treated animals compared to controls.

Case Study 3: Cancer Cell Line Testing

A recent investigation by Lee et al. (2025) explored the cytotoxic effects of methanesulfonic acid derivatives on several cancer cell lines, including breast and lung cancer cells. The study found that treatment resulted in over 70% cell death at high concentrations (100 µM), with further analysis revealing activation of caspase pathways indicative of apoptosis.

Q & A

Q. What are the recommended methods for characterizing the purity and structural identity of this compound?

To confirm purity and structural integrity, use a combination of:

- High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., C18 column, methanol/water mobile phase) to assess purity .

- Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, and ¹⁹F) to verify substituents, including trifluoromethanesulfonyl and benzoxocin moieties. Cross-reference with predicted shifts for methylene and dimethyl groups .

- Mass Spectrometry (MS) (ESI or EI) to confirm molecular weight (MW 326.25 g/mol) and fragmentation patterns .

- Melting Point Analysis : Compare experimental values (115–117°C) with literature data .

Q. What synthetic routes are commonly employed to prepare this ester derivative?

The compound can be synthesized via:

- Esterification : Reacting 3,4,5,6-tetrahydro-2,2-dimethyl-4-methylene-2H-1-benzoxocin-8-ol with trifluoromethanesulfonic anhydride in anhydrous dichloromethane, using pyridine as a base to scavenge acid byproducts .

- Protection/Deprotection Strategies : Intermediate isolation via column chromatography (silica gel, hexane/ethyl acetate gradient) to minimize hydrolysis of the triflate group .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed structural conformations?

- Use single-crystal X-ray diffraction (SXRD) with SHELXL for refinement . Key parameters include:

- Torsion angles of the benzoxocin ring to confirm chair or boat conformations.

- Hydrogen bonding networks involving the ester oxygen and methylene groups to validate spatial arrangements.

- Compare experimental density (1.519 g/cm³) with crystallographically derived values to assess packing efficiency .

Q. What analytical strategies identify degradation products under hydrolytic stress?

- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and neutral aqueous conditions at 40°C for 24 hours.

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Use a reverse-phase column (e.g., Zorbax Eclipse Plus C18) with gradient elution (acetonitrile/0.1% formic acid) to separate and identify hydrolyzed products (e.g., free benzoxocin alcohol or trifluoromethanesulfonic acid) .

- Kinetic Analysis : Calculate degradation rate constants (k) using first-order models to predict shelf-life stability.

Q. How do solvent effects influence reaction outcomes in triflate-mediated transformations?

- Polar Aprotic Solvents (e.g., DMF, DMSO): Enhance electrophilicity of the triflate group, accelerating nucleophilic substitution but risking solvolysis.

- Low-Polarity Solvents (e.g., THF, dichloromethane): Stabilize intermediates in SN2 pathways, favoring stereospecificity .

- Computational Modeling : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to simulate transition states and solvent dielectric effects on activation energy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.